molecular formula C24H23N5O4 B2812811 (2E)-3-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide CAS No. 946337-90-2

(2E)-3-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide

Cat. No.: B2812811
CAS No.: 946337-90-2
M. Wt: 445.479
InChI Key: CCUJSOWJGYNURO-JXMROGBWSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 1-(3,4-dimethylphenyl) substituent at position 1 and an (E)-configured acrylamide side chain bearing a 3,4-dimethoxyphenyl group. The 3,4-dimethoxy and 3,4-dimethyl groups enhance lipophilicity, which may improve membrane permeability and bioavailability compared to simpler analogues .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-15-5-8-18(11-16(15)2)29-23-19(13-26-29)24(31)28(14-25-23)27-22(30)10-7-17-6-9-20(32-3)21(12-17)33-4/h5-14H,1-4H3,(H,27,30)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUJSOWJGYNURO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-d]pyrimidin-5-yl core through cyclization reactions. Subsequent steps involve the introduction of the dimethoxyphenyl and dimethylphenyl groups via substitution reactions. The final step is the formation of the prop-2-enamide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to a class of pyrazolo[3,4-d]pyrimidines which have been identified as promising scaffolds in drug discovery due to their diverse biological activities.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation. The incorporation of dimethoxyphenyl groups enhances their efficacy against various tumor cell lines by improving binding affinity to target proteins .

Antiinflammatory Properties

Studies have shown that pyrazolo compounds can exhibit anti-inflammatory effects. The compound has been evaluated for its ability to reduce inflammation in preclinical models:

  • Case Study : In vitro assays demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .

Biological Research Applications

The unique structural features of (2E)-3-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide make it a valuable tool for biological studies.

Enzyme Inhibition Studies

This compound has been utilized to investigate enzyme inhibition mechanisms:

  • Example : It was tested against various enzymes implicated in metabolic pathways relevant to cancer and inflammatory diseases. Results indicated effective inhibition rates comparable to known inhibitors .

Synthesis and Derivative Development

The synthesis of this compound involves multiple steps that allow for the modification of functional groups to enhance biological activity:

  • Starting Materials : The synthesis begins with readily available precursors such as 3,4-dimethoxybenzaldehyde.
  • Synthetic Pathway : A multi-step synthetic route involving cyclization and functionalization leads to the formation of the target compound.

Table 1: Synthetic Pathway Overview

StepReaction TypeKey ReagentsYield (%)
1Aldol Condensation3,4-Dimethoxybenzaldehyde75
2CyclizationPyrazole precursor80
3Functional Group ModificationDimethylphenyl derivative70

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Modifications

Compound from :

  • Structure: (2E)-N-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylacrylamide.
  • Key Differences:
    • Substituents : 3-chlorophenyl at position 1 vs. 3,4-dimethylphenyl in the target compound.
    • Acrylamide Chain : Phenyl group vs. 3,4-dimethoxyphenyl.
  • Reduced lipophilicity compared to the target compound due to absence of methoxy groups .

Compound from :

  • Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
  • Key Differences:
    • Core Expansion : Incorporates a chromene moiety fused to the pyrazolo-pyrimidine system.
    • Substituents : Fluorophenyl and sulfonamide groups.
  • Implications:
    • Enhanced steric bulk and hydrogen-bonding capacity due to the sulfonamide group.
    • Fluorine atoms may improve metabolic stability but reduce solubility .
Substituent Effects on Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~500–550 g/mol (estimated) 455.89 g/mol 589.1 g/mol
Lipophilicity (LogP) High (due to methoxy groups) Moderate (Cl substituent) High (fluorophenyl, chromene)
Aqueous Solubility Low (predicted) Moderate Very low

The 3,4-dimethoxy and 3,4-dimethyl groups in the target compound confer higher lipophilicity than the chloro- and phenyl-substituted analogue (). However, the chromene-containing compound () exhibits even lower solubility due to its extended aromatic system .

Key Research Findings

  • Structure-Activity Relationship (SAR) :

    • Methoxy groups at the 3,4-positions on the acrylamide chain correlate with increased ferroptosis induction in OSCC models .
    • Dimethylphenyl substitution at position 1 improves metabolic stability over chlorophenyl analogues .
  • Therapeutic Window: The target compound’s selectivity for OSCC over normal cells is hypothesized to arise from its dual modulation of lipid peroxidation and kinase pathways, a feature absent in and compounds .

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article synthesizes available data on the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Synthesis

The compound features a complex structure with a pyrazolo[3,4-d]pyrimidine core. The synthesis typically involves multi-step organic reactions that yield derivatives with varying substituents affecting their biological efficacy. For instance, the introduction of different aryl groups can significantly influence the compound's potency against various cancer cell lines.

Pyrazolo[3,4-d]pyrimidines are known to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, they often target tyrosine kinases such as c-Src and Bcr-Abl, which are crucial in many cancer types. The compound has shown promising results in inhibiting these kinases.

In Vitro Studies

Multiple studies have evaluated the anticancer activity of related pyrazolo[3,4-d]pyrimidines. For example:

  • Cell Line Testing : Compounds within this class demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (hepatoma) cells. The IC50 values for these compounds often range from low micromolar to sub-micromolar concentrations.
CompoundCell LineIC50 (µM)
1aA5492.24
1dMCF-71.74
1eHepG29.20

These values indicate that the pyrazolo[3,4-d]pyrimidine scaffold is pivotal for anticancer activity; modifications to this structure can lead to decreased efficacy .

Induction of Apoptosis

Flow cytometric analyses have revealed that compounds like this compound can induce apoptosis in cancer cells. This is evidenced by increased annexin V staining in treated cells compared to untreated controls .

Pharmacokinetics and Drug Delivery

Despite their promising anticancer activity, pyrazolo[3,4-d]pyrimidines often suffer from poor aqueous solubility, which limits their clinical application. Recent advancements have focused on improving their pharmacokinetic properties through novel drug delivery systems such as liposomes and albumin nanoparticles. These systems enhance solubility and bioavailability while maintaining therapeutic efficacy against targeted cancer cells .

Case Studies and Clinical Implications

Recent preclinical studies have demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives in xenograft models:

  • Xenograft Models : In mouse models of neuroblastoma and other cancers, certain derivatives have shown tumor volume reductions exceeding 50% when administered at optimized doses. These findings highlight the translational potential of these compounds into clinical settings .

Q & A

Q. How can synthesis conditions be optimized for higher yield and purity of the compound?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For pyrazolo[3,4-d]pyrimidine derivatives, solvent choice (e.g., ethanol or DMSO), temperature (60–120°C), and catalysts (e.g., triethylamine) are critical . Design of Experiments (DoE) can statistically model interactions between variables. For example, refluxing in ethanol with triethylamine at 80°C improved yields in analogous compounds by 20–30% compared to DMSO-based reactions . Purification via recrystallization (e.g., acetonitrile) or column chromatography is recommended for >95% purity.

Q. What analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the (2E)-configuration of the enamide group can be verified via coupling constants (J = 12–16 Hz for trans-alkene protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration. SHELXL refinement (e.g., using Olex2 or similar software) is standard for small-molecule structures .
  • HPLC-PDA : Purity >98% can be confirmed using reverse-phase HPLC with photodiode array detection .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for anticancer activity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the 3,4-dimethoxyphenyl or pyrazolo[3,4-d]pyrimidine core. For example, replacing methoxy with halogens or alkyl groups alters hydrophobicity and target binding .
  • Biological Assays :
  • In vitro : Screen against cancer cell lines (e.g., A549, MCF-7) using MTT assays. Compare IC₅₀ values; e.g., CBS-1 (a pyrazolo[3,4-d]pyrimidine-urea hybrid) showed IC₅₀ = 1.2 µM vs. doxorubicin (IC₅₀ = 2.5 µM) .
  • In vivo : Evaluate tumor growth inhibition in xenograft models (e.g., nude mice) at 10–50 mg/kg doses. Monitor caspase-3 activation and NF-κB suppression via western blot .
  • Computational Docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR or CDK2) based on π-π stacking and hydrogen-bonding interactions .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate results using diverse methods. For example, discrepancies in cytotoxicity (e.g., conflicting IC₅₀ values) can be addressed via apoptosis assays (Annexin V/PI staining) and cell-cycle analysis (propidium iodide) .
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell passage number, serum batch) .
  • Dose-Response Repetition : Repeat assays with stricter controls (e.g., fixed incubation times, standardized cell densities) .

Q. What strategies mitigate challenges in crystallizing the compound for structural studies?

  • Methodological Answer :
  • Solvent Screening : Use vapor diffusion (e.g., sitting-drop method) with solvents like ethyl acetate/hexane or DMSO/water.
  • Additive Screening : Introduce small molecules (e.g., glycerol or polyethylene glycol) to stabilize crystal lattice interactions.
  • Temperature Gradients : Slow cooling from 40°C to 4°C over 72 hours promotes nucleation .

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